molecular formula C18H20N2O4 B4690705 3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

Cat. No.: B4690705
M. Wt: 328.4 g/mol
InChI Key: IUHKICFBIOXMSS-UHFFFAOYSA-N
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Description

3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide is a synthetic organic compound characterized by its complex molecular structure. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide involves several steps. The process typically starts with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. Industrial production methods may vary, but they generally involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in studies involving enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide stands out due to its unique chemical structure and properties. Similar compounds include 3-[(4-methoxybenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide and tris[4-(1H-imidazol-1-yl)phenyl]amine. These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior .

Properties

IUPAC Name

3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-23-11-10-19-17(21)14-4-3-5-15(12-14)20-18(22)13-6-8-16(24-2)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHKICFBIOXMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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